molecular formula C14H20N2O2S B3845746 3-[3-(butylamino)-2-hydroxypropyl]-1,3-benzothiazol-2(3H)-one

3-[3-(butylamino)-2-hydroxypropyl]-1,3-benzothiazol-2(3H)-one

Cat. No. B3845746
M. Wt: 280.39 g/mol
InChI Key: SXYOVIRNAGZSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(butylamino)-2-hydroxypropyl]-1,3-benzothiazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the benzothiazole family and is known to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

3-[3-(butylamino)-2-hydroxypropyl]-1,3-benzothiazol-2(3H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-[3-(butylamino)-2-hydroxypropyl]-1,3-benzothiazol-2(3H)-one is not fully understood. However, studies have suggested that this compound may exert its effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
3-[3-(butylamino)-2-hydroxypropyl]-1,3-benzothiazol-2(3H)-one has been shown to exhibit a wide range of biochemical and physiological effects. Studies have suggested that this compound may inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[3-(butylamino)-2-hydroxypropyl]-1,3-benzothiazol-2(3H)-one in lab experiments is its potential to exhibit a wide range of biological effects. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There is still much to be learned about 3-[3-(butylamino)-2-hydroxypropyl]-1,3-benzothiazol-2(3H)-one. Future research should focus on elucidating the exact mechanism of action of this compound and exploring its potential applications in various fields, including drug development, cancer therapy, and antimicrobial therapy. Additionally, further studies should be conducted to optimize the synthesis method of 3-[3-(butylamino)-2-hydroxypropyl]-1,3-benzothiazol-2(3H)-one to improve its solubility and bioavailability.

properties

IUPAC Name

3-[3-(butylamino)-2-hydroxypropyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-2-3-8-15-9-11(17)10-16-12-6-4-5-7-13(12)19-14(16)18/h4-7,11,15,17H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYOVIRNAGZSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(CN1C2=CC=CC=C2SC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Butylamino)-2-hydroxypropyl]-1,3-benzothiazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.